molecular formula C8H6ClF2IO B8243582 4-Chloro-1-(2,2-difluoroethoxy)-2-iodobenzene

4-Chloro-1-(2,2-difluoroethoxy)-2-iodobenzene

Cat. No.: B8243582
M. Wt: 318.48 g/mol
InChI Key: FBJDOQVOHDNPOK-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,2-difluoroethoxy)-2-iodobenzene is an organic compound with the molecular formula C8H6ClF2IO It is a halogenated aromatic compound, characterized by the presence of chlorine, iodine, and difluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,2-difluoroethoxy)-2-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 4-Chloro-1-(2,2-difluoroethoxy)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,2-difluoroethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodoarene oxides.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate, in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of iodoarene oxides.

    Reduction: Formation of 4-Chloro-1-(2,2-difluoroethoxy)benzene.

Scientific Research Applications

4-Chloro-1-(2,2-difluoroethoxy)-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,2-difluoroethoxy)-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2,2-difluoroethoxy)-2-nitrobenzene
  • 4-Chloro-1-(2,2-difluoroethoxy)-2-methylbenzene
  • 4-Chloro-1-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene

Uniqueness

4-Chloro-1-(2,2-difluoroethoxy)-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. The difluoroethoxy group also imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-1-(2,2-difluoroethoxy)-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2IO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJDOQVOHDNPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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